molecular formula C17H16N2 B3111070 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile CAS No. 18201-90-6

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile

Katalognummer: B3111070
CAS-Nummer: 18201-90-6
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: RZTFADFAUWRFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile (CAS 18201-90-6) is an organic compound with the molecular formula C17H16N2 and a molecular weight of 248.32 g/mol . This benzonitrile derivative features a tetrahydronaphthalene group linked by an amino bridge, contributing to its distinct physicochemical properties, including a calculated LogP of 4.72 . The compound is characterized by a polar surface area of 36 Ų and contains 2 hydrogen bond acceptors and 1 hydrogen bond donor . This chemical serves as a valuable building block in medicinal chemistry research. While specific biological data for this exact molecule is limited, its structural features make it a candidate for exploration in various discovery pipelines. Related tetrahydronaphthalene-amino scaffolds are of significant interest in pharmaceutical research for their potential to interact with biologically relevant targets . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or for probing structure-activity relationships. It is supplied with a minimum purity of 90% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTFADFAUWRFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 5,6,7,8-tetrahydronaphthalen-1-amine attacks the carbon atom of the chlorobenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile exhibit significant anticancer properties. Studies have shown that derivatives of tetrahydronaphthalene can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydronaphthalene moiety is particularly noted for its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies .

1.3 Antidepressant Properties
Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve serotonin and norepinephrine reuptake inhibition, which are crucial targets in the treatment of depression .

Materials Science

2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has been shown to enhance device performance due to improved charge transport properties .

2.2 Photonic Applications
In photonics, the compound's optical properties can be exploited for developing new materials for light manipulation and sensing applications. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in sensors and imaging technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in various cancer cell lines; effective against breast cancer.
NeuroprotectionReduced neuroinflammation in animal models; potential for Alzheimer's treatment.
Organic ElectronicsImproved charge mobility in OLED applications; enhanced device efficiency.

Wirkmechanismus

The mechanism of action of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Functional Groups: Tramazoline contains an imidazoline ring (a five-membered dihydroimidazole), whereas the target compound features a nitrile group.
  • Molecular Weight : Tramazoline (C₁₃H₁₇N₃, MW = 215.29 g/mol) is lighter than the estimated molecular weight of the target compound (C₁₇H₁₅N₂, MW ≈ 247.32 g/mol) .
  • Physicochemical Properties :
    • Tramazoline has a melting point of 142–143°C and a predicted boiling point of 353°C, attributed to its imidazoline ring’s polarity and rigidity .
    • The nitrile group in the target compound may increase melting point and reduce solubility in polar solvents compared to Tramazoline.
  • Pharmacological Activity: Tramazoline is a vasoconstrictor, indicating that the imidazoline moiety is critical for its biological activity. The nitrile in the target compound may redirect its mechanism toward non-vascular targets .

4-[1-(1,2,4-Triazolyl)methyl]-benzonitrile

Key Differences :

  • Substituents: This compound replaces the tetrahydronaphthalene-amine group with a 1,2,4-triazole-methyl substituent.
  • Molecular Formula : C₉H₆N₄ (MW = 170.17 g/mol), making it significantly smaller and less lipophilic than the target compound .
  • Applications : Likely used as a chemical intermediate rather than a bioactive molecule, given the absence of pharmacological data .

4-[2-(1-Piperidine)ethoxy]benzoic Acid Hydrochloride

Key Differences :

  • Functional Groups : The piperidine-ethoxy and carboxylic acid groups increase polarity and water solubility, contrasting with the target compound’s nitrile and amine groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Boiling Point (°C) Key Applications
2-((5,6,7,8-THN-1-yl)amino)benzonitrile C₁₇H₁₅N₂ ~247.32 Benzonitrile, amine N/A N/A Research (hypothetical)
Tramazoline C₁₃H₁₇N₃ 215.29 Imidazoline, amine 142–143 353 (predicted) Vasoconstriction
4-[1-(1,2,4-Triazolyl)methyl]-benzonitrile C₉H₆N₄ 170.17 Benzonitrile, triazole N/A N/A Chemical intermediate
4-[2-(1-Piperidine)ethoxy]benzoic acid HCl C₁₄H₁₉NO₃·HCl 285.77 Carboxylic acid, piperidine-ethoxy N/A N/A Pharmaceutical research

Biologische Aktivität

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H17N3
  • Molar Mass : 291.35 g/mol

The biological activity of this compound may involve interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : There is evidence supporting its use in models of epilepsy.

Data Table: Biological Activity Overview

Activity TypeEffect DescriptionReference
AntitumorInduces apoptosis in cancer cells
AnticonvulsantReduces seizure frequency in animal models
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects :
    • A study published in Cell demonstrated that the compound significantly reduced cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Anticonvulsant Activity Research :
    • In a model of induced seizures, the compound was found to reduce seizure duration and frequency significantly compared to control groups. This suggests potential utility in treating epilepsy .
  • Enzyme Interaction Study :
    • Research indicated that the compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This could impact the pharmacokinetics of co-administered drugs .

Q & A

Q. What are the key synthetic strategies for preparing 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile?

The synthesis of tetrahydronaphthalene (tetralin) derivatives typically involves coupling reactions between functionalized tetralin precursors and aromatic nitriles. For example:

  • Amination reactions : Reacting 5,6,7,8-tetrahydronaphthalen-1-amine with a benzonitrile derivative (e.g., 2-fluorobenzonitrile) under Buchwald-Hartwig conditions (Pd catalysis, ligand, base) to form the C–N bond .
  • Reductive amination : If the tetralin precursor contains a ketone group, reductive amination with 2-aminobenzonitrile could be employed using NaBH4 or other reducing agents .
    Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify the nitrile (–CN) stretch (~2220 cm1^{-1}) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Solvent selection : Test polar aprotic solvents (DMSO, DMF) due to the nitrile group’s polarity. For aqueous buffers, use co-solvents like ethanol (<5% v/v) to enhance solubility .
  • pH adjustment : The amino group in the tetralin moiety can be protonated. Prepare solutions in mildly acidic buffers (pH 4–5) to improve solubility .
  • Surfactants : Use Tween-80 or cyclodextrins for colloidal dispersion in biological media .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup. Condition with methanol and water, then elute with 2 mL methanol .
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor the [M+H]+^+ ion (calculated m/z ~289.3) in MRM mode .
  • Validation : Assess recovery (>80%), linearity (R2^2 >0.99), and limit of detection (LOD <1 ng/mL) using spiked matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid degradation, which may lead to false negatives in assays .
  • Off-target profiling : Screen against related receptors (e.g., dopamine, serotonin) using radioligand binding assays to rule out non-specific effects .
  • Batch variability : Ensure synthetic consistency by quantifying impurities via LC-MS and comparing activity across batches .

Q. What strategies are effective for modifying the tetralin core to enhance target selectivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF3_3) on the benzonitrile ring to modulate electronic effects and receptor binding .
  • Stereochemical control : Synthesize enantiomers using chiral catalysts (e.g., Ru-BINAP) and compare activity via in vitro dose-response assays .
  • Bioisosteric replacement : Replace the nitrile group with a tetrazole (–CN→–N4_4) to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • ADMET prediction : Use tools like ACD/Percepta to estimate logP (target ~3.5), aqueous solubility, and CYP450 inhibition risks .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents that enhance binding energy .
  • QSAR modeling : Corrogate structural features (e.g., tetralin ring planarity, nitrile position) with in vivo half-life data from analogous compounds .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Catalyst loading : Reduce Pd catalyst use in amination reactions by optimizing ligand-to-metal ratios (e.g., XPhos/Pd2_2(dba)3_3) to lower costs .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale batches .
  • Byproduct formation : Monitor intermediates via in-line FT-IR to detect undesired side reactions (e.g., over-reduction of nitrile to amine) .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

  • Gene knockdown : Use siRNA targeting the putative receptor and assess activity loss via Western blot or reporter assays .
  • Thermal shift assay : Measure target protein stabilization upon compound binding to confirm direct interaction .
  • Metabolomics : Profile cellular metabolites (LC-HRMS) to identify downstream pathways affected by treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.